molecular formula C14H8O2S3 B14462518 (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] CAS No. 72612-54-5

(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]

Cat. No.: B14462518
CAS No.: 72612-54-5
M. Wt: 304.4 g/mol
InChI Key: PCLVHTFKVZEORP-UHFFFAOYSA-N
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Description

(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] is a chemical compound with the molecular formula C14H8O2S3. It is characterized by the presence of thiene and thiophene rings, which are sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] typically involves the reaction of thiophene derivatives with thiene-2,5-diyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .

Scientific Research Applications

(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] include:

  • Thiophene-2-carboxaldehyde
  • 2,5-Dimethylthiophene
  • Thiophene-3-carboxylic acid

Uniqueness

What sets (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] apart from these similar compounds is its unique combination of thiene and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

72612-54-5

Molecular Formula

C14H8O2S3

Molecular Weight

304.4 g/mol

IUPAC Name

[5-(thiophene-2-carbonyl)thiophen-2-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C14H8O2S3/c15-13(9-3-1-7-17-9)11-5-6-12(19-11)14(16)10-4-2-8-18-10/h1-8H

InChI Key

PCLVHTFKVZEORP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CS3

Origin of Product

United States

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